![molecular formula C14H13FN2O3S B13343522 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-70-6](/img/structure/B13343522.png)
4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound known for its significant role in various chemical and biological applications. This compound is characterized by the presence of an acetamido group, an aminophenyl group, and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form more reactive amines.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted sulfonamides, nitro derivatives, and various amine derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl-enzyme derivative. This modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as a serine protease inhibitor.
Diisopropylfluorophosphate (DFP): A potent inhibitor of serine proteases with similar inhibition constants.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Known for its lower toxicity and improved solubility compared to PMSF and DFP.
Uniqueness
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and biological applications. Its ability to form stable enzyme-inhibitor complexes makes it particularly valuable in biochemical research.
Eigenschaften
CAS-Nummer |
19188-70-6 |
|---|---|
Molekularformel |
C14H13FN2O3S |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
4-[[2-(3-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-6-4-12(5-7-13)17-14(18)9-10-2-1-3-11(16)8-10/h1-8H,9,16H2,(H,17,18) |
InChI-Schlüssel |
XDLUQOQZYRVJSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


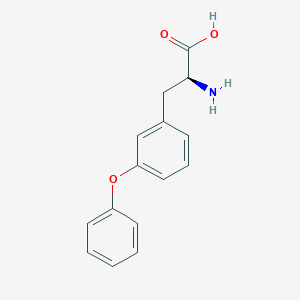

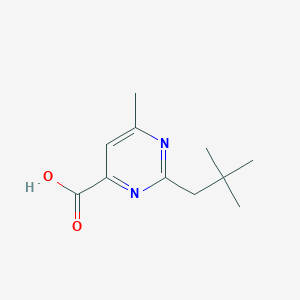

![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
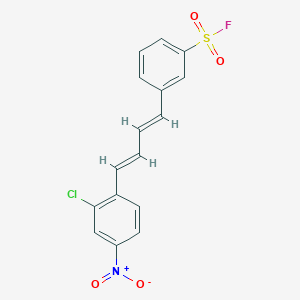
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
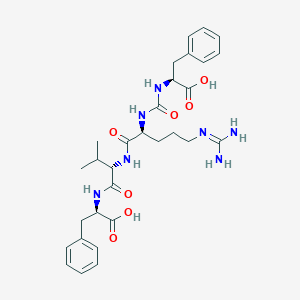
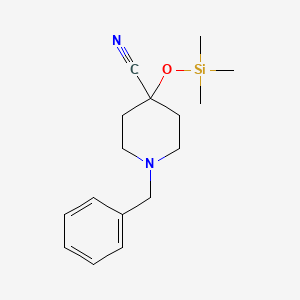
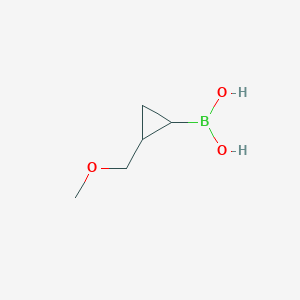
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)

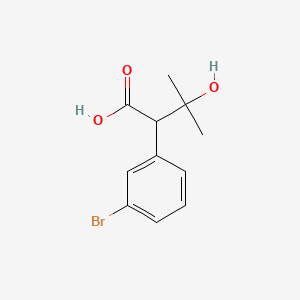
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
